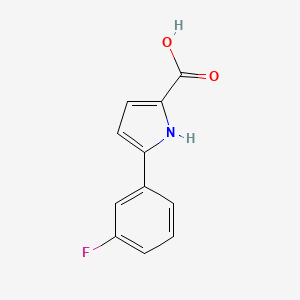

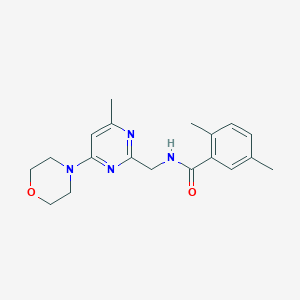

Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . It also contains a benzamido group, which is a common functional group in organic chemistry, consisting of a benzene ring attached to an amide group .

Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups. The thiophene ring and benzamido group would contribute to the overall structure .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The benzamido group could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of the thiophene ring could potentially increase the compound’s stability and electron density .Scientific Research Applications

Photochemistry Applications

The compound has relevance in photochemistry, demonstrated by studies on related chemical structures. For instance, the photochemistry of aryl azides reveals the intermediacy of compounds structurally related to Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate, highlighting its potential use in understanding reaction mechanisms and designing photo-responsive materials (Shields et al., 1987).

Organic Electronics

In the realm of organic electronics, the copolymerization of similar thiophene derivatives with other organic compounds has been shown to produce materials with multicolor electrochromic properties. Such materials have applications in camouflage and full-color electrochromic devices/displays, underscoring the potential of this compound in developing advanced electronic and optical materials (Algi et al., 2013).

Medicinal Chemistry

The synthesis and evaluation of structurally related compounds for anticancer and radioprotective activities illustrate the compound's potential in drug discovery. For example, novel sulfur heterocyclic compounds with potential as radioprotective and anticancer agents have been synthesized, pointing to the use of this compound in the development of new therapeutic agents (Ghorab et al., 2006).

Materials Science

In materials science, derivatives of this compound could be explored for creating novel materials. Research on the regio- and stereoselective photodimerization of related compounds demonstrates the possibility of designing materials with specific structural and optical properties for various applications, from pharmaceuticals to advanced materials manufacturing (Nikolova et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

diethyl 5-[(2,4-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-8-11(3)10-12(14)4/h8-10H,6-7H2,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONGNMWVYUAGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2379107.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379110.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2379112.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)